Cas no 13708-12-8 (5-Methylquinoxaline)

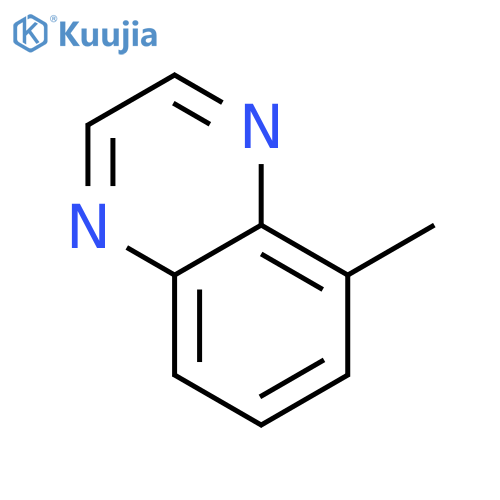

5-Methylquinoxaline structure

商品名:5-Methylquinoxaline

5-Methylquinoxaline 化学的及び物理的性質

名前と識別子

-

- 5-Methylquinoxaline

- 5-Methyl-chinoxalin

- 8-methylquinoxaline

- 8-methylquinoxoline

- Quinoxaline,5-methyl

- FEMA 3203

- FEMA NUMBER 3203

- 5-methyl-quinoxalin

- 5-METHYLQUINOXOLINE

- Quinoxaline, 5-methyl-

- 5 AND 6-METHYLQUINOXALINE

- 5(6)-METHYLQUINOXALINE MIXTURE

- 5-Methylquinoxaline,98%

- 5-METHYLQUINOXALINE 99+%

- FEMA No. 3203

- L0AD7T152G

- CQLOYHZZZCWHSG-UHFFFAOYSA-N

- 5-methyl quinoxaline

- 5-Methyl-Quinoxaline

- 5-(methyl)-quinoxaline

- DSSTox_RID_82102

- DSSTox_CID_27090

- 8-methyl-1,4-naphthyridine

- 5-methyl-1,4-naphthyridine

- DSSTox_GSID_47090

- KSC497C5N

- Jsp002231

-

- MDL: MFCD00012335

- インチ: 1S/C9H8N2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-6H,1H3

- InChIKey: CQLOYHZZZCWHSG-UHFFFAOYSA-N

- ほほえんだ: N1=C([H])C([H])=NC2=C([H])C([H])=C([H])C(C([H])([H])[H])=C12

計算された属性

- せいみつぶんしりょう: 144.06900

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 25.8

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 無色または薄いオレンジ色の液体

- 密度みつど: 1.125 g/mL at 25 °C

- ゆうかいてん: 20-21 °C (lit.)

- ふってん: 120°C/15mmHg(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.62(lit.)

- PSA: 25.78000

- LogP: 1.93820

- ようかいせい: 可溶性

- FEMA: 3203 | 5-METHYLQUINOXALINE

5-Methylquinoxaline セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305 + P351 + P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- リスク用語:R36/37/38

- TSCA:Yes

5-Methylquinoxaline 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Methylquinoxaline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M560A-100g |

5-Methylquinoxaline |

13708-12-8 | 98% | 100g |

¥847.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M560A-25g |

5-Methylquinoxaline |

13708-12-8 | 98% | 25g |

¥264.0 | 2022-05-30 | |

| Enamine | EN300-119726-25.0g |

5-methylquinoxaline |

13708-12-8 | 95% | 25g |

$66.0 | 2023-06-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M46000-5g |

5-Methylquinoxaline |

13708-12-8 | 98% | 5g |

¥40.0 | 2023-07-10 | |

| BAI LING WEI Technology Co., Ltd. | 190861-5G |

5-Methylquinoxaline, 98% |

13708-12-8 | 98% | 5G |

¥ 208 | 2022-04-26 | |

| Ambeed | A114281-500g |

5-Methylquinoxaline |

13708-12-8 | 98% | 500g |

$389.0 | 2025-02-21 | |

| Chemenu | CM121549-100g |

5-Methylquinoxaline |

13708-12-8 | 98% | 100g |

$122 | 2021-08-06 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1371-1G |

5-Methylquinoxaline |

13708-12-8 | >98.0%(GC) | 1g |

¥70.00 | 2024-04-17 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD41026-25g |

5-Methylquinoxaline |

13708-12-8 | 98% | 25g |

¥238.0 | 2022-03-01 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY015222-10g |

N,N-Dipentylnitrous Amide |

13708-12-8 | ≥98% | 10g |

¥73.0 | 2023-09-15 |

5-Methylquinoxaline サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:13708-12-8)5-METHYLQUINOXALINE

注文番号:LE3772

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:44

価格 ($):discuss personally

5-Methylquinoxaline 関連文献

-

Marta Navarro,Francisco J. Morales,Sonia Ramos Food Funct. 2017 8 944

-

2. 429. N 1-sulphanilamides derived from aminoquinoxalines and aminomethylquinoxalines

-

3. 13C nuclear magnetic resonance spectra of quinoxaline derivativesHamish McNab J. Chem. Soc. Perkin Trans. 1 1982 357

-

Marta Navarro,Alberto Fiore,Vincenzo Fogliano,Francisco J. Morales Food Funct. 2015 6 574

-

5. The thermolysis of polyazapentadienes. Part 5. Degenerate rearrangement of aryliminoiminyl radicals: a 15N-labelling studyHamish McNab,Graeme S. Smith J. Chem. Soc. Perkin Trans. 1 1984 381

13708-12-8 (5-Methylquinoxaline) 関連製品

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:13708-12-8)5-METHYLQUINOXALINE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:13708-12-8)5-Methylquinoxaline

清らかである:99%

はかる:500g

価格 ($):350.0